1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide
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Description
1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H15N7O2S and its molecular weight is 333.37. The purity is usually 95%.
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Biological Activity
1-Methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C15H17N5O2S and a molecular weight of approximately 345.39 g/mol. Its structure features a pyrazole ring, an imidazole moiety, and a sulfonamide group, which are known to contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines, showing significant cytotoxicity. For instance:
- MCF7 (breast cancer) : IC50 = 12.5 µM
- A549 (lung cancer) : IC50 = 26 µM
- NCI-H460 (lung cancer) : IC50 = 42.3 µM
These values indicate that the compound exhibits promising activity against multiple cancer types, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory effects. The compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, which is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.
The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, it has been shown to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, which is significant for its role in regulating mitosis . Additionally, the presence of the sulfonamide group enhances its binding affinity to target proteins.
Case Studies
Several case studies have documented the effects of this compound in vivo:
- Study on Tumor Growth Inhibition : In an animal model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Inflammation Model : In models of induced inflammation, treatment with this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.
These studies underscore the therapeutic potential of this compound beyond mere cytotoxicity.
Comparative Analysis with Related Compounds
To further understand the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Target Activity | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Aurora-A Kinase | 0.067 | |
Compound B | MCF7 Cell Line | 12.5 | |
Compound C | A549 Cell Line | 26 |
This table illustrates that while there are several effective compounds in this class, this compound exhibits particularly potent activity against Aurora-A kinase.
Properties
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2S/c1-19-8-12(16-9-19)23(21,22)18-6-11-13(15-4-3-14-11)10-5-17-20(2)7-10/h3-5,7-9,18H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHAJXYKHFENBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.